molecular formula C12H24O3 B8600602 ethyl 10-hydroxydecanoate CAS No. 3639-35-8

ethyl 10-hydroxydecanoate

Cat. No.: B8600602
CAS No.: 3639-35-8
M. Wt: 216.32 g/mol
InChI Key: MIUMFNVVSUWKLV-UHFFFAOYSA-N
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Description

ethyl 10-hydroxydecanoate: is an organic compound derived from 10-hydroxydecanoic acid. It is an ester formed by the reaction of 10-hydroxydecanoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxydecanoic acid ethyl ester typically involves the esterification of 10-hydroxydecanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

10-Hydroxydecanoic acid+Ethanol10-Hydroxydecanoic acid ethyl ester+Water\text{10-Hydroxydecanoic acid} + \text{Ethanol} \rightarrow \text{ethyl 10-hydroxydecanoate} + \text{Water} 10-Hydroxydecanoic acid+Ethanol→10-Hydroxydecanoic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of 10-hydroxydecanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ethyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ethyl 10-hydroxydecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also used in the synthesis of bioactive molecules.

Medicine: The ester is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 10-hydroxydecanoic acid ethyl ester is used in the production of polymers, lubricants, and surfactants. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 10-hydroxydecanoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The ester can also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

  • 10-Hydroxydecanoic acid methyl ester
  • 10-Hydroxydecanoic acid
  • 10-Hydroxy-2-decenoic acid

Comparison: ethyl 10-hydroxydecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different solubility characteristics. The presence of the hydroxy group in 10-hydroxydecanoic acid and its derivatives allows for various chemical modifications, making these compounds versatile intermediates in organic synthesis.

Properties

CAS No.

3639-35-8

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 10-hydroxydecanoate

InChI

InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3

InChI Key

MIUMFNVVSUWKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10-hydroxydecanoic acid (0.25 g, 1.33 mmol; 11-hydroxyundecanoic acid for compound 881 and 12-hydroxydodecanoic acid for compound 882), ethyl bromide (0.16 g, 1.46 mmol), and lithium carbonate (0.11 g, 1.46 mmol) in DMF (25 mL) was stirred at 70 C for 6 h. Then the product was extracted with ether (30 mL), and the ether solution was washed with 1 N NaOH aqueous solution (20 mL) and water (30 mL), dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel eluting with hexane and ethyl acetate (3:1) to give 10-hydroxydecanoic acid ethyl ester (80 mg, 28%). This alcohol was coupled with 4-(3-adamantan-1-yl-ureido)butyric acid 822 by using EDCI/DMAP coupling reagent to give 880 (0.11 g, 60%) as a solid: 1H NMR (CDCl3) 1.24-1.32 (13H, m), 1.62-1.68 (10H, m), 1.80 (2H, quint, J=6.9 Hz), 1.94-1.97 (6H, m), 2.05-2.07 (3H, m), 2.28 (2H, t, J=6.9 Hz), 2.36 (2H, t, J=6.9 Hz), 3.16 (2H, q, J=6.9 Hz), 4.05-4.14 (5H, m), 4.25 (1H, s); LC-MS (ESI) m/z calcd for C27H46N2O5 [M+H]+ 479.34. found [M+H]+ 479.29; mp 60-61 C. Anal. Calcd for C27H46N2O5: C, 67.75; H, 9.69; N, 5.85. Found: C, 68.33; H, 9.92; N, 5.97.
Quantity
0.25 g
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reactant
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[Compound]
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compound 881
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reactant
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compound 882
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0 (± 1) mol
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reactant
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0.16 g
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reactant
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0.11 g
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reactant
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Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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